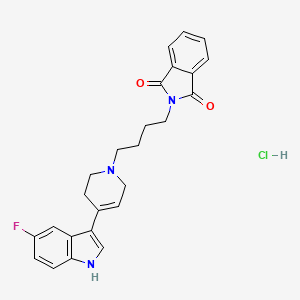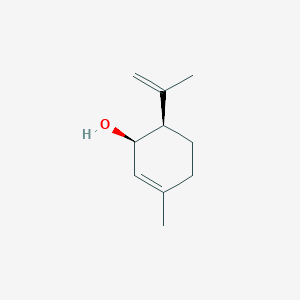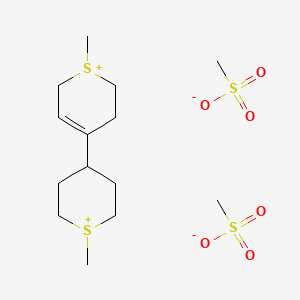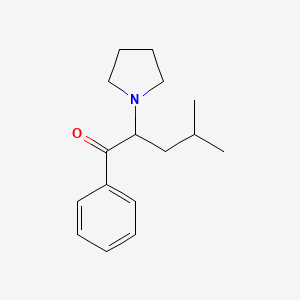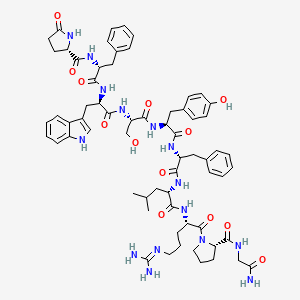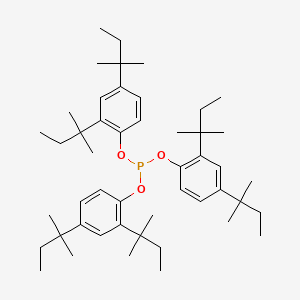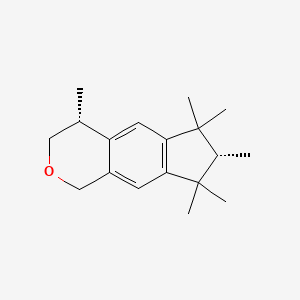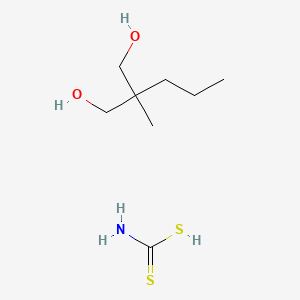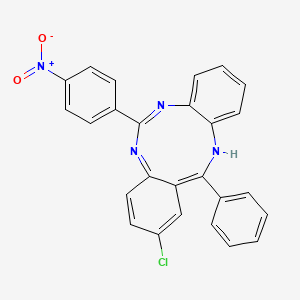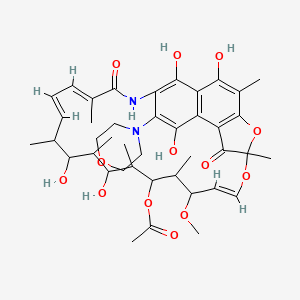
Actosin P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actosin P, also known as Bucladesine sodium, is a cyclic nucleotide derivative that mimics the action of cyclic adenosine monophosphate (cAMP). It is widely used in biochemical research to study the role of cAMP in various cellular processes. This compound is known for its ability to permeate cell membranes and increase intracellular cAMP levels, thereby influencing numerous physiological and biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Actosin P involves the esterification of adenosine-3’,5’-cyclic monophosphate (cAMP) with butyric anhydride. The reaction typically occurs in an anhydrous solvent such as pyridine, under controlled temperature conditions. The product is then purified through crystallization or chromatography techniques to obtain pure Bucladesine sodium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Actosin P undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which are useful in studying oxidative stress and related cellular responses.
Reduction: Reduction reactions involving this compound are less common but can be used to explore its stability and reactivity under reducing conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various analogs with modified biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under controlled conditions.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include various cAMP analogs and derivatives, which are valuable tools in biochemical and pharmacological research.
Wissenschaftliche Forschungsanwendungen
Actosin P has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of cyclic nucleotides.
Biology: this compound is employed to investigate the role of cAMP in cellular signaling, gene expression, and metabolic regulation.
Medicine: It is used in research on cardiovascular diseases, neurological disorders, and cancer, where cAMP signaling plays a crucial role.
Industry: this compound is utilized in the development of diagnostic assays and therapeutic agents targeting cAMP pathways.
Wirkmechanismus
Actosin P exerts its effects by increasing intracellular cAMP levels. cAMP acts as a second messenger in various signaling pathways, activating protein kinase A (PKA) and other downstream effectors. This leads to the modulation of gene expression, enzyme activity, and cellular functions such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Actosin P is unique among cAMP analogs due to its ability to permeate cell membranes and its stability in biological systems. Similar compounds include:
8-Bromo-cAMP: A membrane-permeable cAMP analog with similar biological activities.
Dibutyryl-cAMP: Another cAMP analog that is widely used in research but has different stability and permeability properties.
2’-O-Methyl-cAMP: A modified cAMP analog with distinct biological effects.
This compound stands out for its combination of permeability, stability, and efficacy in modulating cAMP-dependent pathways, making it a valuable tool in biochemical and pharmacological research.
Eigenschaften
CAS-Nummer |
58934-24-0 |
|---|---|
Molekularformel |
C33H30O7 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropanoyl)indene-1,3-dione;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one |
InChI |
InChI=1S/C19H16O4.C14H14O3/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h2-10,15,21H,11H2,1H3;4-7,10H,1-3H3 |
InChI-Schlüssel |
YHPCMZOZSZVZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CC(C)(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


